N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of thiazole derivatives
Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : Various compounds structurally related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide are synthesized using different starting materials and conditions, leading to a diverse range of derivatives with distinct properties (Talupur et al., 2021).
- Characterization Techniques : These compounds are characterized using various analytical methods like IR, NMR, Mass, and elemental analysis, providing detailed insights into their molecular structure and properties (Talupur et al., 2021).
Antimicrobial Evaluation
- Antimicrobial Activity : Compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exhibit significant antibacterial and antifungal activities. This is demonstrated through evaluation against various bacterial and fungal strains (J. Raval et al., 2012); (Babu et al., 2013).
Antitumor Activity
- Antitumor Potential : Certain derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide have shown promising antitumor effects, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Synthesis of Related Compounds
- Diverse Syntheses : The synthesis of related compounds involves various methodologies, leading to a range of derivatives with different chemical and biological properties. This includes novel syntheses of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines (Abu‐Hashem et al., 2020).
Green Chemistry Applications
- Eco-Friendly Synthesis : Some research focuses on developing greener, more environmentally friendly synthesis methods for related compounds, emphasizing sustainable chemistry practices (Sowmya et al., 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are the COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX-2 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-2 enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation, as prostaglandins are key mediators of this process .
Pharmacokinetics
Based on its structural similarity to other thiazole derivatives, it is likely to have good bioavailability
Result of Action
The inhibition of COX-2 enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, making this compound potentially useful for the treatment of conditions associated with inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves a multi-step process. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the thiazole derivative. The final step involves the coupling of this intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-14-4-3-13(24-14)10-8-23-16(18-10)19-15(20)9-1-2-11-12(7-9)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMOSVLHFPXQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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